REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[N:16])[CH:13]=2)[NH:8][CH:7]=1.C(N(CC)CC)C.CS(C)=O>ClCCl>[O:1]=[CH:2][CH2:3][CH2:4][CH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]#[N:16])[CH:13]=2)[NH:8][CH:7]=1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
OCCCCC1=CNC2=CC=C(C=C12)C#N
|
Name
|
|
Quantity
|
34 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The mixture is stirred at 2 to 3° C. for approximately a further 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is subsequently metered in at 2 to 5° C
|
Type
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TEMPERATURE
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Details
|
the reaction solution is warmed to 22-23° C. (room temperature) over the course of 2 hrs
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with water, 10% citric acid solution and 10% sodium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated to an oily residue in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel using
|
Type
|
ADDITION
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Details
|
a mixture of dichloromethane and MTB ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
O=CCCCC1=CNC2=CC=C(C=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |